(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3S/c1-2-22-17-10-6-16(7-11-17)20(21)12-5-15-3-8-18(9-4-15)23-19-13-24-14-19/h3-12,19H,2,13-14H2,1H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFVQFWNUACWQA-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3CSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3CSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and catalyst-free conditions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium methoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Scientific Research Applications
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Antiviral Activity
- PAAPE [(E)-N-(4-[(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one]) acetamide]: Exhibits strong interactions with the SARS-CoV-2 SPIKE protein but weaker affinity for ACE2 compared to dimethylamino-substituted analogs (e.g., PAAPA) .
Antibacterial Activity
- (E)-1-(2-Hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one : Shows moderate activity against E. coli and S. aureus, with MIC values ranging from 32–64 µg/mL. The hydroxyl group enhances bacterial membrane penetration .
- Target Compound: The thietan group’s sulfur atom may disrupt bacterial efflux pumps (e.g., NorA in S. aureus) more effectively than ethoxy or hydroxyl substituents, though experimental validation is needed.
Anticancer Activity
- Triazoloquinoxaline-Chalcone Hybrids (e.g., 7a–7c): Inhibit EGFR kinase and tubulin polymerization (IC50: 0.8–2.3 µM). The triazoloquinoxaline moiety enhances DNA intercalation .
- Target Compound : While lacking a fused heterocycle, the thietan group’s conformational rigidity may improve tubulin binding affinity, analogous to trimethoxyphenyl chalcones .
Electronic and NLO Properties
Dipole Moments and Hyperpolarizability
- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Displays a first-order hyperpolarizability (β) 12× higher than urea due to the strong electron-donating dimethylamino group .
- (E)-3-(4-Ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one : Exhibits a dipole moment of 5.2 D and β value of 9.8×10⁻³⁰ esu, attributed to the electron-withdrawing trifluoromethyl group .
- Target Compound : The thietan-3-yloxy group’s electron-donating capacity (similar to ethoxy) and sulfur’s polarizability may synergistically enhance β values, though computational studies are required.
Physicochemical Properties
Melting Points and Solubility
- Propargyloxy-Substituted Chalcones (e.g., Compound 36): Melt at 96–98°C; the alkyne group reduces crystallinity .
- Chlorothienyl Chalcones (e.g., Compound II): Melt at 145–150°C due to sulfur-induced packing efficiency .
- Target Compound : The thietan ring’s rigidity may elevate the melting point (>150°C), while its ether linkage could improve solubility in polar solvents compared to alkyl-substituted analogs.
Biological Activity
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide an in-depth analysis of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C20H20O3S
- IUPAC Name : this compound
Structural Representation
The compound features an ethoxy group and a thietan ring, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that chalcone derivatives exhibit significant antimicrobial properties. A study assessed the antimicrobial efficacy of various chalcone derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound demonstrated notable activity with a minimum inhibitory concentration (MIC) ranging from 12.9 µM to 25.9 µM against these pathogens .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 12.9 - 25.9 | Staphylococcus aureus |
| Chalcone Derivative A | 10.5 | Escherichia coli |
| Chalcone Derivative B | 15.0 | Enterococcus faecalis |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit lipopolysaccharide-induced NF-kB activation, suggesting its potential as an anti-inflammatory agent. The ability to modulate inflammatory pathways is critical for developing therapeutics aimed at inflammatory diseases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial proliferation.
- Cell Signaling Modulation : It affects pathways such as NF-kB, which plays a crucial role in inflammation and immune responses .
- Reactive Oxygen Species (ROS) : The compound may influence ROS production, contributing to its antimicrobial and anti-inflammatory effects.
Case Studies
Several studies have explored the therapeutic potential of chalcone derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various chalcone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the thietan-containing chalcones exhibited superior activity against Gram-positive bacteria compared to their counterparts without the thietan moiety .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of chalcones, revealing that specific structural modifications significantly enhanced their efficacy in inhibiting NF-kB activation .
Q & A
Q. What are the common synthetic routes for (E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation , a method widely used for chalcone derivatives. Key steps include:
- Reacting 4-ethoxyacetophenone with 4-(thietan-3-yloxy)benzaldehyde in ethanol or THF.
- Using aqueous NaOH (10–20%) as a base catalyst at room temperature for 24–48 hours.
- Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).
Yield optimization requires precise control of solvent polarity and reaction time .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C-APT NMR identify proton environments and carbon types (e.g., E-configuration via J = 15–16 Hz for α,β-unsaturated ketone protons) .
- FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and ether (C-O-C) bands at ~1200–1250 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between aromatic rings) .
Q. How is the E-configuration of the α,β-unsaturated ketone confirmed?
- ¹H NMR : Trans coupling constants (J = 15–16 Hz) between vinyl protons confirm the trans (E) geometry .
- X-ray Diffraction : Unambiguously determines bond angles and spatial arrangement .
Q. What solvents and reaction conditions are critical for synthesis?
- Solvents : Ethanol (polar protic) or THF (polar aprotic) ensure solubility of intermediates .
- Catalysts : NaOH (10–20%) accelerates enolate formation .
- Temperature : Room temperature minimizes side reactions (e.g., cyclization) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
- Solvent Choice : Dichloromethane or THF improves electrophilic reactivity of aldehydes .
- Catalyst Screening : Test alternatives like KOH or phase-transfer catalysts for faster kinetics.
- Inert Atmosphere : Nitrogen prevents oxidation of sensitive intermediates (e.g., thietane groups) .
- Microwave-Assisted Synthesis : Reduces reaction time from days to hours while maintaining yield .
Q. How to resolve contradictions between experimental and computational spectral data?
- Cross-Validation : Combine NMR, X-ray, and DFT-calculated spectra (e.g., gauge-invariant atomic orbitals for NMR shifts) .
- Crystallographic Refinement : Use software like SHELXL to adjust thermal parameters and hydrogen bonding networks in X-ray data .
- Dynamic Effects : Account for solvent and temperature in DFT simulations to match experimental UV-Vis or IR .
Q. What methodologies assess nonlinear optical (NLO) properties?
Q. How to design pharmacological studies for this compound?
- In Silico Screening : Perform molecular docking (AutoDock Vina) with cyclooxygenase-2 (COX-2) or kinase targets, leveraging structural similarities to bioactive chalcones .
- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) in macrophage cell lines .
- ADMET Prediction : Use SwissADME to optimize bioavailability and metabolic stability .
Q. How to analyze stability under varying conditions?
Q. What strategies validate electronic properties for material science applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
